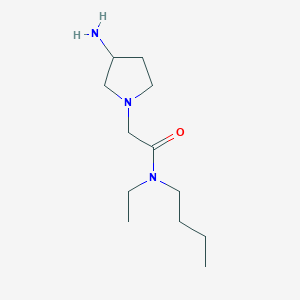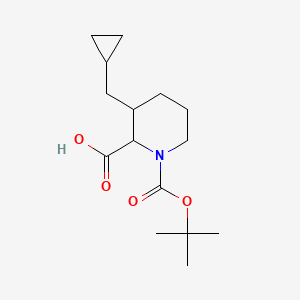![molecular formula C9H18N2 B1475249 8-Aminoethyl-3-azabicyclo[3.2.1]octane CAS No. 1341038-78-5](/img/structure/B1475249.png)
8-Aminoethyl-3-azabicyclo[3.2.1]octane
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of 8-Methyl-8-azabicyclo[3.2.1]octane is C8H15N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical and Chemical Properties Analysis
The molecular weight of 8-Methyl-8-azabicyclo[3.2.1]octane is 125.211 Da .Scientific Research Applications
Synthesis and Biological Activity
The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, known for their broad biological activities. Research has focused on stereoselective synthesis methods to prepare this structure, which is vital for developing pharmacologically active compounds (S. Rodríguez et al., 2021). Additionally, novel azabicyclic amines have been synthesized and tested for α7 nicotinic acetylcholine receptor activity, highlighting their potential in cognitive deficit treatment in schizophrenia (Daniel P. Walker et al., 2008).
Conformational and Structural Studies
A conformationally rigid analogue of 2-aminoadipic acid featuring the 8-azabicyclo[3.2.1]octane skeleton was synthesized, showcasing the structure's versatility in medicinal chemistry (V. Kubyshkin et al., 2009). The design and synthesis of constrained amino acids and peptides based on this scaffold have been explored for their potential as bioactive molecules and peptidomimetics (F. Caputo et al., 2006).
Synthetic Methodologies
Innovative synthetic approaches have enabled the construction of the 8-azabicyclo[3.2.1]octane structure, facilitating the development of new pharmacologically active compounds. A concise synthesis method via sequential oxidative Mannich reactions demonstrates the scaffold's accessibility for further functionalization and study (Hanbyeol Jo et al., 2018).
Application in Organic Synthesis
The 8-azabicyclo[3.2.1]octane framework has been applied in the synthesis of diverse bioactive molecules, including the development of new dipeptide isosteres, demonstrating its utility in peptidomimetic chemistry and the creation of constrained amino acid derivatives (A. Guarna et al., 1999).
Mechanism of Action
Target of Action
The 8-Aminoethyl-3-azabicyclo[3.2.1]octane, also known as 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine, is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .
Mode of Action
The exact mode of action of 8-Aminoethyl-3-azabicyclo[32Similar compounds in the tropane alkaloid family are known to interact with their targets by binding to the receptor sites, thereby modulating the activity of these receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in neuronal signaling, given its structural similarity to tropane alkaloids . These compounds can affect the release, reuptake, and degradation of neurotransmitters, thereby influencing neuronal communication .
Pharmacokinetics
The pharmacokinetic properties of 8-Aminoethyl-3-azabicyclo[32Similar compounds in the tropane alkaloid family are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific neuronal receptors it targets. For instance, if it targets the α4β2 neuronal nicotinic acetylcholine receptor, it could potentially modulate neuronal excitability and synaptic transmission .
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-3-9-7-1-2-8(9)6-11-5-7/h7-9,11H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBDVLYDJRCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)



![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)


![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)

